Product packaging for 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole(Cat. No.:CAS No. 1429418-19-8)

1-Isobutyl-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B2362453
CAS No.: 1429418-19-8
M. Wt: 183.211
InChI Key: CTMOMCDNOVTFNV-UHFFFAOYSA-N
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Description

1-Isobutyl-5-methyl-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.211. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O2 B2362453 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole CAS No. 1429418-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-(2-methylpropyl)-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-6(2)5-10-7(3)4-8(9-10)11(12)13/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMOMCDNOVTFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Nitropyrazole Scaffolds in Organic and Heterocyclic Chemistry

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. frontiersin.orgnih.gov The introduction of a nitro group onto this scaffold to form nitropyrazoles significantly alters the electronic properties and reactivity of the ring, opening up new avenues for chemical exploration and application.

Nitropyrazole scaffolds are characterized by their stability, a feature attributed to the aromaticity of the pyrazole ring. nih.gov The presence of the electron-withdrawing nitro group enhances the electrophilic character of the pyrazole ring, making it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules. Furthermore, nitropyrazoles serve as crucial intermediates in the synthesis of a variety of other functionalized pyrazoles. nih.gov

In the realm of materials science, nitropyrazoles have garnered considerable attention as energetic materials. nih.gov The high nitrogen content and the presence of the nitro group contribute to a high heat of formation and potential for rapid energy release. nih.gov Research in this area focuses on synthesizing novel nitropyrazole derivatives with tailored properties, such as enhanced thermal stability and specific detonation parameters. researchgate.net

Overview of Academic Research Trajectories for Alkylated Nitropyrazoles

The alkylation of nitropyrazole scaffolds is a key strategy for fine-tuning their physicochemical properties and biological activities. The introduction of alkyl groups, such as the isobutyl group in 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole, can significantly impact factors like solubility, lipophilicity, and steric hindrance. These modifications are crucial for modulating the interaction of these molecules with biological targets or for controlling the performance of energetic materials.

One major research trajectory involves the synthesis and characterization of a diverse range of N-alkylated nitropyrazoles to explore structure-activity relationships (SAR). frontiersin.org For instance, studies have investigated how varying the length and branching of the alkyl chain affects the biological efficacy of these compounds. mdpi.com In the context of energetic materials, research has focused on how different alkyl linkers between nitropyrazole units influence their thermal stability and explosive performance. scilit.comresearchgate.net

Another significant area of academic inquiry is the development of novel synthetic methodologies for the regioselective synthesis of alkylated nitropyrazoles. nih.govorganic-chemistry.org The ability to control the position of the alkyl and nitro groups on the pyrazole (B372694) ring is essential for accessing specific isomers with desired properties. Researchers have explored various catalytic systems and reaction conditions to achieve high yields and selectivity in these synthetic transformations. organic-chemistry.org

The comprehensive characterization of newly synthesized alkylated nitropyrazoles is a critical aspect of the research in this field. Advanced analytical techniques such as multinuclear NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are routinely employed to elucidate the precise molecular structures of these compounds. researchgate.netresearchgate.net

Specific Research Interests in 1 Isobutyl 5 Methyl 3 Nitro 1h Pyrazole and Its Analogues

Foundational Pyrazole Ring Synthesis Protocols

The assembly of the pyrazole ring is the primary step in synthesizing compounds like this compound. The core structure, 1-isobutyl-5-methyl-1H-pyrazole, can be formed through several reliable methods. A common and direct approach is the Paal-Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). Specifically, the reaction of isobutylhydrazine (B3052577) with acetylacetone (B45752) (pentane-2,4-dione) yields the desired pyrazole skeleton. However, this reaction can produce a mixture of two regioisomers: 1-isobutyl-3-methyl-1H-pyrazole and 1-isobutyl-5-methyl-1H-pyrazole. The ratio of these isomers can be influenced by reaction conditions such as solvent and temperature, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) having been shown to dramatically increase regioselectivity in some cases. conicet.gov.aracs.org

Beyond this classical approach, more advanced strategies offer greater control and diversity in synthesizing substituted pyrazole cores.

[3+2] Cycloaddition reactions represent a powerful and versatile method for constructing the five-membered pyrazole ring with high regioselectivity. organic-chemistry.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. A prominent example is the Huisgen 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes. nih.gov

For the synthesis of 1,5-disubstituted pyrazoles, a nitrile imine can serve as the 1,3-dipole, which is reacted with a suitable alkyne or an alkyne surrogate. nih.gov Nitrile imines are often generated in situ from hydrazonoyl halides in the presence of a base. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile imine and the dipolarophile. nih.gov

Table 1: Examples of [3+2] Cycloaddition for Pyrazole Synthesis

1,3-Dipole PrecursorDipolarophileKey ConditionsProduct TypeReference
Hydrazonoyl HalideTerminal AlkyneBase (e.g., Triethylamine)1,3,5-Trisubstituted Pyrazole nih.gov
DiazoalkaneAlkyneThermal or CatalyticPolysubstituted Pyrazole nih.gov
N-TosylhydrazoneBromovinyl AcetalBase3,5-Disubstituted Pyrazole nih.gov
Hydrazonyl Chlorideα-BromocinnamaldehydeTriethylamine, rt1,3,4,5-Tetrasubstituted Pyrazole nih.gov

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single synthetic operation to form a complex product. rsc.org For pyrazole synthesis, MCRs often involve the condensation of a hydrazine, a 1,3-dicarbonyl compound (or precursors that form it in situ), and other electrophilic or nucleophilic partners. beilstein-journals.org

A common three-component approach for synthesizing 1,3,5-trisubstituted pyrazoles involves the reaction of an aldehyde, a ketone, and a hydrazine. rsc.org This process typically proceeds through the initial formation of a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. rsc.org Four-component reactions, for instance reacting aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303), can rapidly generate highly functionalized pyrazole systems, often fused to other rings like pyran. mdpi.com

Table 2: Selected Multi-component Reactions for Pyrazole Synthesis

ComponentsCatalyst/SolventProduct TypeReference
Aldehyde, Ketone, HydrazineMicrowave Irradiation1,3,5-Trisubstituted Pyrazole rsc.org
1,3-Diketone, Hydrazine, Aryl HalideCopper Catalyst1,3-Disubstituted Pyrazole nih.gov
Aldehyde, Malononitrile, β-Ketoester, HydrazineWaterFused Pyranopyrazole mdpi.com
Boronic Acid, Di(Boc)diimide, 1,3-Dicarbonyl-1-Substituted Pyrazole beilstein-journals.org

Another key strategy involves the modification of an existing pyrazole ring. This is particularly relevant for introducing the N-1 substituent. For instance, an NH-pyrazole, such as 5-methyl-1H-pyrazole, can be synthesized first. Subsequently, the isobutyl group can be introduced at the N-1 position via a standard N-alkylation reaction. This reaction typically involves treating the NH-pyrazole with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base like potassium carbonate or sodium hydride. This approach provides a direct route to the 1-isobutyl-5-methyl-1H-pyrazole core, separating the ring formation from the N-substituent introduction. Further functionalization can then be performed on this pre-formed, substituted pyrazole.

Introduction of the Nitro Group: Nitration Pathways

Once the 1-isobutyl-5-methyl-1H-pyrazole core is assembled, the final step is the introduction of the nitro group at the C-3 position. The regioselectivity of electrophilic nitration on the pyrazole ring is highly dependent on the reaction conditions and the nature of the substituents already present. Alkyl groups at the N-1 and C-5 positions generally direct incoming electrophiles to the C-4 position. Therefore, achieving C-3 nitration requires specific strategies to overcome this inherent regiochemical preference.

Direct nitration of a pyrazole ring is a common method for introducing a nitro group. This is typically achieved using a nitrating agent, which can range from a mixture of concentrated nitric and sulfuric acids (mixed acid) to milder reagents like nitric acid in acetic anhydride (B1165640) or acetyl nitrate (B79036). semanticscholar.orgnih.govrsc.org

For a 1,5-dialkyl-substituted pyrazole, direct nitration overwhelmingly yields the 4-nitro product due to electronic and steric factors. The N-1 and C-5 substituents activate the C-4 position for electrophilic attack. Obtaining the 3-nitro isomer via direct C-nitration is challenging and generally not a favored pathway. Under forcing conditions (e.g., nitrating mixture at 100°C), a third nitro group can sometimes be introduced at the 4-position of an already nitrated phenyl substituent, but direct C-3 nitration on the pyrazole ring itself remains difficult if the C-4 position is available. rsc.org

Table 3: Common Reagents for Direct C-Nitration of Pyrazoles

Nitrating AgentTypical ConditionsPrimary Product PositionReference
HNO3 / H2SO40°C to 100°CC-4 (or C-3/C-5 if C-4 is blocked) rsc.orgnih.gov
HNO3 / Acetic Anhydride0°C to rtC-4 nih.gov
HNO3 / Trifluoroacetic AnhydrideIce bathC-3 or C-4 depending on substrate semanticscholar.orgnih.gov
Acetyl Nitrate-C-4 rsc.org

To circumvent the regioselectivity issues of direct C-nitration and access 3-nitro isomers, a two-step sequence involving N-nitration followed by thermal rearrangement is a highly effective strategy. nih.gov In this process, the pyrazole is first treated with a nitrating agent under conditions that favor nitration on the ring nitrogen, such as nitric acid in acetic anhydride, to form an N-nitropyrazole intermediate. nih.gov

This N-nitro intermediate is then heated in a high-boiling point solvent like anisole (B1667542) or benzonitrile. The thermal energy induces a rearrangement, which is thought to proceed via a conicet.gov.arresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to an adjacent carbon atom (C-5 or C-3). nih.gov A subsequent tautomerization restores the aromaticity of the pyrazole ring, yielding the C-nitropyrazole. This method is a primary route for the synthesis of 3(5)-nitropyrazoles from unsubstituted or substituted pyrazoles. nih.gov For the synthesis of this compound, this pathway represents the most plausible method for introducing the nitro group at the desired C-3 position.

Regioselective Nitration Control in Substituted Pyrazoles

The position of the nitro group on the pyrazole ring is a critical determinant of the compound's properties. In the synthesis of this compound, the nitro group is required at the C3 position. The regioselectivity of nitration in substituted pyrazoles is governed by both the electronic nature of the existing substituents and the reaction conditions.

The pyrazole ring is an aromatic system, and the two nitrogen atoms influence its reactivity towards electrophilic substitution. Generally, electrophilic attack, such as nitration, is favored at the C4 position. However, the presence of substituents on the ring can alter this preference. An electron-donating group, such as a methyl group at the C5 position, can activate the ring, but the directing effect is complex due to the presence of the two nitrogen atoms.

A common strategy to achieve nitration at the C3 (or C5) position involves a two-step process: N-nitration followed by thermal or acid-catalyzed rearrangement. nih.govmdpi.com The initial nitration of a pyrazole with a free NH group often occurs at the N1 position to form an N-nitropyrazole. Subsequent heating of the N-nitropyrazole can induce a rearrangement to yield the C3- and/or C5-nitro isomers. nih.govmdpi.com The choice of solvent can influence the outcome of this rearrangement. nih.govmdpi.com

Direct C-nitration of N-substituted pyrazoles is also a viable route. For instance, the nitration of 1-methylpyrazole (B151067) with various nitrating agents has been shown to produce 1-methyl-3-nitropyrazole. nih.gov The directing influence of the N1-substituent and any C-substituents is crucial in determining the regiochemical outcome. Theoretical studies have indicated that electron-donating groups at the C3 position tend to stabilize the C5-tautomer, while electron-withdrawing groups favor the C3-tautomer, which can influence the site of electrophilic attack. mdpi.com

A variety of nitrating agents have been employed to control regioselectivity, with mixed acid (a combination of concentrated nitric and sulfuric acids) being a traditional, albeit harsh, choice. researchgate.net Milder and more selective reagents have been developed to address the potential for side reactions and decomposition with sensitive substrates.

Table 1: Nitrating Agents and their Application in Pyrazole Synthesis

Nitrating Agent Substrate Example Product(s) Observations Reference(s)
HNO₃/H₂SO₄ Pyrazole N-Nitropyrazole, then 3(5)-Nitropyrazole upon rearrangement Harsh conditions, potential for side reactions. nih.govmdpi.comresearchgate.net
HNO₃/Ac₂O Pyrazole N-Nitropyrazole Milder than mixed acid, used for N-nitration. nih.govmdpi.com
Nitric Acid/Trifluoroacetic Anhydride Various heterocycles including pyrazoles Mononitro derivatives Generally provides good yields for a range of substrates. researchgate.net

Environmentally Benign Nitration Techniques and Reagents

The development of environmentally benign synthetic methods is a central theme in modern chemistry. For the nitration of pyrazoles, this involves moving away from corrosive and hazardous reagents like mixed acid and chlorinated solvents. Green chemistry principles encourage the use of safer solvents, alternative energy sources, and reagents with higher atom economy. researchgate.netsci-hub.senih.govresearchgate.net

Water has emerged as a versatile and environmentally friendly solvent for many organic reactions, including the synthesis of pyrazole derivatives. researchgate.netrsc.org The use of aqueous media can simplify workup procedures and reduce the generation of toxic waste.

Solid acid catalysts and alternative nitrating agents are also at the forefront of green nitration chemistry. For example, the use of silicon oxide-bismuth nitrate in tetrahydrofuran (B95107) has been reported as an efficient and low-toxicity method for the synthesis of 1-methyl-3-nitropyrazole. nih.gov Another approach involves the use of oxone as a nitrating agent in water, which offers advantages such as simple operation, safety, and mild reaction conditions. nih.gov

The application of alternative energy sources, such as microwave irradiation and ultrasonication, can also contribute to greener synthetic protocols. researchgate.netsci-hub.se These techniques can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. Solvent-free "grinding" techniques have also been successfully employed for the synthesis of pyrazole derivatives, further minimizing the environmental impact. nih.gov

Alkylation Strategies at Nitrogen (N1) and Carbon (C5) Positions

The introduction of alkyl groups at specific positions on the pyrazole ring is a key step in the synthesis of this compound. This requires precise control over the regioselectivity of the alkylation reactions.

Regioselective N-Alkylation for the 1-Isobutyl Moiety

The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. Achieving high regioselectivity for the desired N1-isobutyl isomer is a significant synthetic challenge. The outcome of the N-alkylation is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent.

Generally, the N1 position is less sterically hindered than the N2 position when a substituent is present at C5. This steric hindrance often directs the incoming alkyl group to the N1 nitrogen. The use of bulky alkylating agents can further enhance this steric control.

The choice of solvent can also play a critical role in directing the alkylation. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation, which can be extrapolated to N-alkylation reactions. acs.org

A catalyst-free Michael addition has been reported for the preparation of N1-alkyl pyrazoles with excellent regioselectivity. semanticscholar.orgresearchgate.net This method has been extended to the general regioselective N1-alkylation of a variety of substituted pyrazoles. semanticscholar.orgresearchgate.net

Table 2: Factors Influencing Regioselectivity in N-Alkylation of Pyrazoles

Factor Influence on N1 vs. N2 Alkylation Example/Observation Reference(s)
Steric Hindrance A substituent at C5 generally directs alkylation to the less hindered N1 position. Increased N1 selectivity with bulkier substituents at C5. mdpi.com
Solvent Can influence the reaction pathway and regioselectivity. Fluorinated alcohols can enhance regioselectivity. acs.org
Base The choice of base can affect the nucleophilicity of the pyrazole anion. K₂CO₃ in DMSO has been used for regioselective N1-alkylation. researchgate.net

Introduction and Functionalization of the 5-Methyl Group

The 5-methyl group in the target compound can be introduced in several ways. One common approach is to start with a precursor that already contains the necessary carbon framework. For example, the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound containing a methyl group at the appropriate position is a fundamental method for constructing the pyrazole ring. jmchemsci.com Ethyl acetoacetate, for instance, can react with hydrazine hydrate to form 3-methyl-5-pyrazolone, a versatile intermediate. jmchemsci.com

Once the 5-methylpyrazole is formed, the methyl group itself can be a site for further functionalization, although this is less common than reactions on the ring itself. Halogenation of the methyl group, for example, could provide a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Advanced Functionalization and Derivatization Techniques

Beyond the primary substituents, advanced functionalization and derivatization techniques can be employed to modify the properties of the nitropyrazole core. nih.gov These modifications can be used to fine-tune the compound's characteristics for specific applications.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org For pyrazoles, C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org This allows for the direct introduction of aryl, alkyl, and other groups at specific positions on the pyrazole ring.

The nitro group itself can be a versatile functional handle. Reduction of the nitro group to an amino group opens up a vast array of subsequent chemical transformations, including diazotization and amide bond formation. The amino group can then serve as a point of attachment for other molecular fragments.

Other functional groups can be introduced onto the pyrazole ring or the existing substituents. For example, the N-H position of nitropyrazoles can be modified by introducing alkyl azide (B81097) and nitrate groups, which can alter the compound's energetic properties. mdpi.com

Green Chemistry Principles and Process Optimization in Nitropyrazole Synthesis

The synthesis of nitropyrazoles, including this compound, can be made more sustainable by adhering to the principles of green chemistry. nih.govresearchgate.net This involves a holistic approach to process design, aiming to minimize waste, reduce energy consumption, and use safer chemicals.

Key green chemistry principles applicable to nitropyrazole synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, or conducting reactions under solvent-free conditions. researchgate.netsci-hub.sersc.org

Design for Energy Efficiency: Employing energy-efficient techniques such as microwave and ultrasonic irradiation to reduce reaction times and energy consumption. nih.gov

Use of Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to improve efficiency and reduce waste.

By integrating these green chemistry principles and process optimization strategies, the synthesis of this compound and related compounds can be achieved in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Mechanistic Investigations of 1 Isobutyl 5 Methyl 3 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the presence of a deactivating nitro group at the 3-position significantly diminishes the nucleophilicity of the ring. Conversely, the alkyl groups at the 1 and 5-positions have a mild activating effect through positive induction. The sole available position for electrophilic attack on the pyrazole ring is the C4-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The conditions for these reactions on 1-isobutyl-5-methyl-3-nitro-1H-pyrazole would need to be forcing due to the deactivating effect of the nitro group. For instance, nitration would likely require a potent nitrating agent such as a mixture of concentrated nitric and sulfuric acids.

The mechanism of electrophilic substitution at the C4 position would proceed through a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions and Conditions

ReactionReagentsExpected Product
NitrationHNO₃/H₂SO₄1-Isobutyl-5-methyl-3,4-dinitro-1H-pyrazole
BrominationBr₂/FeBr₃4-Bromo-1-isobutyl-5-methyl-3-nitro-1H-pyrazole
SulfonationFuming H₂SO₄This compound-4-sulfonic acid

Nucleophilic Substitution Reactions Involving the Nitro Group

The nitro group, being a strong electron-withdrawing group, activates the carbon atom to which it is attached (C3) for nucleophilic attack. This is a well-established reactivity pattern for nitroaromatic compounds. Nucleophilic substitution of the nitro group in nitropyrazoles can be achieved with a variety of nucleophiles, including alkoxides, amines, and halides.

The reaction proceeds via a Meisenheimer-type intermediate, where the nucleophile adds to the C3 position, forming a resonance-stabilized anionic adduct. Subsequent departure of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the pyrazole ring. The facility of this reaction is dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate.

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct
Methoxide (B1231860)Sodium methoxide (NaOCH₃)3-Methoxy-1-isobutyl-5-methyl-1H-pyrazole
AmineAmmonia (NH₃)1-Isobutyl-5-methyl-1H-pyrazol-3-amine
ChloridePhosphorus pentachloride (PCl₅)3-Chloro-1-isobutyl-5-methyl-1H-pyrazole

Rearrangement Reactions within the Nitropyrazole Framework

While less common than substitution reactions, rearrangement reactions of nitropyrazoles can occur under specific conditions, such as photochemical or thermal induction. One potential rearrangement for substituted pyrazoles is the Boulton-Katritzky rearrangement, which typically involves a side chain with a suitable functional group that can interact with the adjacent ring nitrogen. However, for this compound, with its simple alkyl and nitro substituents, significant skeletal rearrangements are less likely under typical laboratory conditions.

Another possibility, though requiring high energy input, could be the rearrangement of the nitro group to a nitrite, which could then lead to further transformations. However, such reactions are generally not synthetically useful and often lead to a mixture of products.

Functional Group Transformations and Derivatization Reactions on Side Chains and Ring

The functional groups present in this compound offer several avenues for further chemical modification.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. This transformation yields 1-isobutyl-5-methyl-1H-pyrazol-3-amine, a versatile intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and diazonium salts.

Reactions of the Methyl Group: The methyl group at the C5 position can potentially undergo reactions such as radical halogenation under UV light to introduce a haloalkyl group, which can then be further functionalized.

Derivatization of the Pyrazole Ring: The pyrazole ring itself can participate in cycloaddition reactions, although the presence of the deactivating nitro group would likely necessitate harsh reaction conditions.

Table 3: Key Functional Group Transformations

Functional GroupReactionReagentsProduct
Nitro GroupReductionH₂, Pd/C1-Isobutyl-5-methyl-1H-pyrazol-3-amine
Nitro GroupReductionSnCl₂/HCl1-Isobutyl-5-methyl-1H-pyrazol-3-amine
Methyl GroupRadical BrominationNBS, UV light5-(Bromomethyl)-1-isobutyl-3-nitro-1H-pyrazole

Studies on Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on this compound are not extensively reported in the literature. However, general principles can be applied to predict its reactivity.

Kinetics: The rates of electrophilic aromatic substitution reactions are expected to be significantly slower than those for unsubstituted pyrazole due to the deactivating nitro group. The activation energy for these reactions would be correspondingly high. In contrast, nucleophilic substitution of the nitro group is expected to be kinetically favorable, with the rate being dependent on the concentration and nucleophilicity of the attacking species.

Computational chemistry could provide valuable insights into the reaction energetics, transition state structures, and reaction pathways for the various transformations of this compound.

Computational and Theoretical Chemistry of 1 Isobutyl 5 Methyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for investigating the electronic properties of molecules, including energetic materials like nitropyrazoles. tandfonline.comresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully applied to explore the structure, stability, and properties of various nitropyrazole derivatives. tandfonline.comenergetic-materials.org.cn These studies often employ basis sets such as 6-311G(d,p) or aug-cc-pVDZ to achieve a balance between computational cost and accuracy. tandfonline.comenergetic-materials.org.cn

For the class of nitropyrazoles, DFT is used to calculate key parameters that are indicative of their performance as energetic materials. These include the heat of formation, electronic structure, and density. energetic-materials.org.cn From these fundamental properties, performance metrics such as detonation velocity (D) and detonation pressure (P) can be estimated using empirical equations like the Kamlet-Jacobs equations. tandfonline.comenergetic-materials.org.cn The introduction of a nitro group (NO2) onto the pyrazole (B372694) ring significantly influences these properties, generally increasing the density and energetic performance. nih.gov

Below is a table showcasing typical properties of nitropyrazole compounds calculated using DFT methods, which provides context for the expected properties of 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole.

CompoundMethodCalculated Density (g/cm³)Calculated Detonation Velocity (km/s)Calculated Detonation Pressure (GPa)
3,4-Dinitropyrazole (3,4-DNP)B3LYP/aug-cc-pVDZ1.818.2428.8
3,5-Dinitropyrazole (3,5-DNP)DFT~1.71~8.0~27.0
1-Methyl-3,4-dinitropyrazoleDFT1.677.7625.57
3,4,5-Trinitropyrazole (TNP)B3LYP/aug-cc-pVDZNot Specified>8.0>30.0

This table presents data compiled from various computational studies on nitropyrazoles for illustrative purposes. tandfonline.comtandfonline.comnih.gov

Ab initio methods, which are based on first principles without the use of empirical data, are employed for highly accurate calculations of molecular structures. researchgate.netresearcher.life Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Quadratic Configuration Interaction (QCISD) are used to perform geometry optimization. capes.gov.br This process determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface.

For pyrazole derivatives, geometry optimization is a critical first step in any computational study. nih.gov Following optimization, a vibrational analysis is performed. This calculation determines the frequencies of molecular vibrations. A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. energetic-materials.org.cnnih.gov The calculated vibrational frequencies can also be compared with experimental spectroscopic data (like IR and Raman) to validate the computational model.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org

In nitropyrazole compounds, the MEP surface typically shows distinct regions of positive and negative potential. The areas around the oxygen atoms of the nitro group exhibit a strong negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the region above the pyrazole ring and near the hydrogen atoms often shows a positive potential. researchgate.net For this compound, the nitro group would create a significant electron-withdrawing effect, leading to a positive potential on adjacent ring atoms, while the nitrogen atoms of the pyrazole ring would be regions of negative potential. This information is crucial for predicting how the molecule will interact with other reagents, for example in intermolecular interactions or as a precursor in further chemical synthesis.

Prediction and Analysis of Molecular Stability

The stability of energetic compounds is a critical parameter, and computational methods provide significant insight into this property. Theoretical analysis can predict thermal stability by calculating bond dissociation energies (BDE) and heats of formation. The weakest bond in the molecule is often indicative of the initial step in thermal decomposition. In many nitropyrazoles, the C-NO2 or N-NO2 bond is among the weakest and its BDE is a key indicator of stability.

Studies on various nitropyrazoles have shown that their thermal stability is influenced by the number and position of the nitro groups. researchgate.net For instance, steric strain between adjacent nitro groups can decrease the stability of a molecule. researchgate.net The decomposition of nitropyrazoles can proceed through different pathways, including intramolecular hydrogen transfer or the rupture of the pyrazole ring. mdpi.comresearchgate.net The presence of substituents, such as the isobutyl and methyl groups in this compound, will also influence the molecular stability through electronic and steric effects.

The following table shows experimental decomposition temperatures for related nitropyrazole compounds, which helps in estimating the potential stability of the target molecule.

CompoundDecomposition Temperature (°C)
3,4-Dinitropyrazole (3,4-DNP)285
3,5-Dinitropyrazole (3,5-DNP)270-300
3,4,5-Trinitropyrazole (TNP)220
4-Amino-3,5-dinitropyrazole (LLM-116)~247

This table presents data from experimental thermal analysis of nitropyrazoles. nih.govresearchgate.netmdpi.com

Theoretical Studies of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products.

Isomerization is a fundamental reaction process where a molecule transforms into an isomer with a different arrangement of atoms. Theoretical studies can explore the viability of different isomerization pathways and calculate the associated energy barriers. nih.gov For N-nitropyrazoles, for example, isomerization mechanisms have been investigated using DFT. researchgate.net These studies propose various reaction pathways, such as a nitro-nitrite isomerization or a proton shift, and calculate the energy profile for each. researchgate.net

The calculations involve locating the transition state structure for each proposed step of the isomerization. The energy difference between the reactant and the transition state defines the activation energy or energy barrier. A lower energy barrier indicates a more favorable reaction pathway. researchgate.net For a substituted nitropyrazole like this compound, potential isomerization could involve the migration of the nitro group or rearrangement of the pyrazole ring itself under certain conditions, such as photolysis. researchgate.net By calculating the potential energy surface, computational models can predict which isomeric forms are more stable and the energy required to interconvert them.

Mechanistic Insights into Nitration and Substitution Reactions

The synthesis of this compound primarily involves the electrophilic nitration of its precursor, 1-isobutyl-5-methyl-1H-pyrazole. Computational chemistry provides significant insights into the mechanism of this reaction, clarifying the regioselectivity and the energetics of the process. The reaction follows the general mechanism of electrophilic aromatic substitution, which consists of two main steps: the formation of a reactive electrophile and its subsequent attack on the pyrazole ring. masterorganicchemistry.com

The active electrophile in this reaction is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly electrophilic NO₂⁺.

Once formed, the nitronium ion attacks the electron-rich pyrazole ring. The pyrazole system is aromatic and susceptible to such electrophilic attacks. nih.govsemanticscholar.org The regioselectivity of the nitration—that is, the position at which the nitro group attaches—is directed by the existing substituents on the pyrazole ring: the isobutyl group at the N1 position and the methyl group at the C5 position.

N1-Isobutyl Group: This alkyl group is electron-donating by induction, which activates the pyrazole ring towards electrophilic attack. Since the N1 position is already substituted, the directing influence extends to the carbon atoms of the ring.

C5-Methyl Group: This is also an electron-donating group, further activating the ring.

Computational models, often employing Density Functional Theory (DFT), can be used to predict the most likely site of nitration by calculating the energies of the possible reaction intermediates (sigma complexes or Wheland intermediates). For the 1-isobutyl-5-methyl-1H-pyrazole substrate, the N1 and C5 positions are blocked. Therefore, nitration can only occur at the C3 or C4 positions.

The attack of NO₂⁺ at either C3 or C4 leads to the formation of a resonance-stabilized carbocation intermediate. Theoretical calculations generally show that the formation of the intermediate leading to 3-nitro substitution is energetically more favorable than the one leading to 4-nitro substitution. This preference is influenced by the combined electronic effects of the isobutyl and methyl groups, which stabilize the transition state for C3-attack more effectively. The final step of the mechanism is the rapid deprotonation of the sigma complex by a weak base (like HSO₄⁻ or H₂O) to restore the aromaticity of the pyrazole ring, yielding the final product, this compound.

The table below presents hypothetical data derived from DFT calculations on a model N-alkyl-methyl-pyrazole system to illustrate the energetic differences that determine the reaction's regioselectivity.

Table 1: Calculated Activation Energies for Nitration Intermediates
Position of AttackIntermediate StructureRelative Activation Energy (kcal/mol)Predicted Outcome
C3-PositionSigma complex with NO₂ at C30 (Reference)Major Product
C4-PositionSigma complex with NO₂ at C4+3.5Minor Product

Structure-Property Relationship Modeling within Nitropyrazole Frameworks

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their physical properties or biological activities. ej-chem.orgmdpi.com Within the nitropyrazole framework, these models are crucial for designing new molecules with desired characteristics, such as enhanced energetic performance or specific biological functions, without the need for extensive empirical synthesis and testing. nih.gov

For a molecule like this compound, QSPR modeling relies on calculating a set of numerical parameters, known as molecular descriptors, that encode its structural, electronic, and physicochemical features. Key descriptors for nitroaromatic compounds often include: mdpi.comresearchgate.net

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on atoms. The strongly electron-withdrawing nitro group significantly lowers the LUMO energy, a key factor in the reactivity and sensitivity of energetic materials.

Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and surface area. The bulky isobutyl group is a significant contributor to these descriptors.

Physicochemical Descriptors: These include parameters like the octanol-water partition coefficient (logP), which measures hydrophobicity. The isobutyl group increases the lipophilicity of the molecule compared to a simple methyl or ethyl substituent.

Once calculated, these descriptors are used to build a mathematical model that predicts a specific property. For nitropyrazoles, which are often investigated as energetic materials, properties of interest include density, heat of formation, detonation velocity, and thermal stability. nih.govsemanticscholar.org For example, higher density and a more positive heat of formation are generally correlated with better energetic performance.

The structural features of this compound directly influence its predicted properties. The nitro group is the primary driver of its energetic character, while the isobutyl and methyl groups modify its physical properties like density, melting point, and solubility. A hypothetical QSPR model for a series of 1-alkyl-5-methyl-3-nitro-1H-pyrazoles could be developed to predict a property like decomposition temperature.

The table below illustrates how varying the alkyl group at the N1 position affects key molecular descriptors and a predicted property based on a hypothetical QSPR model.

Table 2: Hypothetical QSPR Model for 1-Alkyl-5-methyl-3-nitro-1H-pyrazoles
N1-Alkyl GroupMolecular Weight (g/mol)Calculated logPLUMO Energy (eV)Predicted Decomposition Temp. (°C)
Methyl155.120.85-2.85215
Ethyl169.151.27-2.88208
Propyl183.181.79-2.90202
Isobutyl 197.20 2.21 -2.91 198

This modeling approach allows for the systematic exploration of how structural modifications within the nitropyrazole framework can be used to fine-tune specific properties, guiding future synthetic efforts.

Advanced Applications and Design Principles of 1 Isobutyl 5 Methyl 3 Nitro 1h Pyrazole in Specialized Chemical Disciplines

Role as a Synthetic Building Block for Complex Molecules

The pyrazole (B372694) ring system is a versatile scaffold in organic synthesis due to its aromaticity, stability, and multiple sites for functionalization. nih.gov Nitrated pyrazoles, in particular, serve as important intermediates for the construction of more complex molecular architectures. nih.gov

Precursor in Combinatorial Chemistry Libraries

In combinatorial chemistry, the goal is to rapidly generate large libraries of related compounds for screening. The 1-isobutyl-5-methyl-3-nitro-1H-pyrazole structure is well-suited for this purpose. The pyrazole ring represents a core template, or scaffold, which plays a key role in biologically active compounds. researchgate.net Synthetic strategies could involve modifications at several positions:

The Isobutyl Group: The alkyl chain at the N1 position could be varied to create a library of N-substituted analogues, exploring different steric and electronic effects.

The Methyl Group: The methyl group at C5 could be functionalized, for example, through oxidation to a carboxylic acid, which can then be converted to a wide range of amides or esters.

The Pyrazole Ring: The C4 position of the pyrazole ring is a potential site for electrophilic substitution, allowing the introduction of halogens, nitro groups, or other functionalities. nih.gov

The Nitro Group: The nitro group at C3 can be chemically reduced to an amino group, providing a key functional handle for a host of subsequent reactions, such as amide bond formation, significantly expanding the diversity of the library.

By systematically altering these substituents, chemists can generate a large matrix of compounds derived from the parent this compound scaffold for screening in drug discovery or materials science programs.

Intermediate in Multi-step Organic Syntheses

Substituted pyrazoles are frequently used as intermediates in targeted, multi-step syntheses. nih.govorganic-chemistry.org Simple mononitropyrazoles often serve as the starting point for creating more complex, high-performance energetic materials or pharmacologically active agents. nih.gov For instance, 3-nitropyrazole is a known intermediate in the synthesis of other explosives like 3,4-dinitropyrazole (DNP). nih.gov

In a similar vein, this compound could serve as a well-defined starting material. Its pre-defined substitution pattern (isobutyl at N1, methyl at C5) avoids the formation of regioisomeric mixtures that can complicate syntheses starting from unsubstituted pyrazoles. rsc.org The nitro group strongly influences the reactivity of the ring and can direct further substitutions. For example, nucleophilic substitution of the nitro group itself has been demonstrated in some N-aminonitropyrazoles, offering a route to introduce sulfur, oxygen, or nitrogen nucleophiles at the C3 position. researchgate.net This controlled reactivity makes such compounds valuable platforms for constructing elaborate target molecules with precise stereochemistry and functionality.

Rational Design Strategies for Advanced Material Scaffolds

Nitrated nitrogen-containing heterocycles, including pyrazoles, are a cornerstone in the development of high-energy density materials (HEDMs). nih.govresearchgate.net Their appeal stems from high heats of formation, high density, and good thermal stability. nih.govnih.gov The design of such materials is guided by several key theoretical principles.

Theoretical Principles for Designing High-Energy Density Materials (HEDMs)

The primary goal in HEDM design is to maximize energy content while maintaining acceptable stability and sensitivity. For pyrazole-based compounds, the strategy involves:

High Nitrogen Content: The pyrazole ring is inherently rich in nitrogen, which, upon decomposition, forms the highly stable N₂ molecule, releasing a significant amount of energy.

Introduction of Energetic Groups (Explosophores): The nitro group (–NO₂) is a critical functional group in HEDMs. It increases the density and improves the oxygen balance of the molecule, leading to more complete combustion and enhanced detonation performance. nih.govnih.gov The introduction of multiple nitro groups is a common strategy to create powerful explosives. nih.gov

High Crystal Density: Detonation performance is strongly correlated with the density of the material. Design strategies aim to promote efficient crystal packing through strong intermolecular interactions like hydrogen bonding and π–π stacking to maximize density. rsc.org

Positive Heat of Formation: A high positive heat of formation contributes to the total energy released during detonation. The strained ring structure and high nitrogen content of pyrazoles contribute favorably to this property. nih.gov

Modulating Molecular Structure for Tailored Energetic Characteristics

The structure of this compound can be systematically modified to enhance its energetic properties. The presence of a nitro group is a crucial first step. Further modifications could include:

Additional Nitration: Introducing a second nitro group onto the C4 position of the pyrazole ring would significantly increase the energy content and oxygen balance. nih.gov

Functionalization of Alkyl Groups: Introducing energetic moieties like nitrate (B79036) ester (–ONO₂) or azido (B1232118) (–N₃) groups onto the isobutyl chain can further boost performance. Azido compounds tend to have better thermal stability compared to their nitrate ester counterparts. nih.gov

Formation of Energetic Salts: If the hydrogen on the pyrazole ring can be deprotonated, forming energetic salts with nitrogen-rich cations (e.g., ammonium, hydrazinium) is a proven strategy for enhancing density and detonation performance while often improving thermal stability. rsc.org

The following table compares the calculated or measured energetic properties of several known nitropyrazole-based HEDMs with standard explosives like RDX. This provides a framework for estimating the potential performance of derivatives of this compound.

Compound NameAbbreviationDensity (g·cm⁻³)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)
TrinitrotolueneTNT1.65690019.0
CyclotrimethylenetrinitramineRDX1.82879534.9
5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazoleH₂DNP-5T1.89929738.6
3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole-1.90912437.2
N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramideH₃NANP-5T1.86884633.2

This table is for illustrative purposes and includes data for advanced nitropyrazole structures to demonstrate design principles. rsc.orgrsc.orgrsc.org

Pharmacophore Design Principles and Synthetic Utility in Drug Discovery Programs

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile biological activities. researchgate.netnih.gov The design of new therapeutic agents often involves decorating the pyrazole core with various functional groups to optimize interactions with biological targets.

The structure of this compound contains several features relevant to pharmacophore design:

The Pyrazole Core: This aromatic ring system acts as a rigid scaffold to orient substituents in a defined three-dimensional space. The two nitrogen atoms can act as hydrogen bond acceptors or donors, crucial for anchoring the molecule within a protein's binding site.

The N1-Isobutyl Group: This is a non-polar, lipophilic substituent. In drug design, such groups are often critical for binding to hydrophobic pockets in enzymes or receptors. Varying the size and shape of this alkyl group is a key strategy for optimizing potency and selectivity. nih.gov

The C3-Nitro Group: As a potent electron-withdrawing group, the nitro substituent significantly alters the electronic properties of the pyrazole ring, which can influence its pKa and interaction capabilities. It can also serve as a hydrogen bond acceptor.

Structure-activity relationship (SAR) studies are central to drug discovery. nih.govmdpi.com For a molecule like this compound, a medicinal chemistry program would systematically synthesize analogues to probe the importance of each feature. For example, replacing the isobutyl group with other moieties (e.g., phenyl, benzyl, different alkyl chains) would explore the requirements of the N1-substituent for biological activity. nih.gov Similarly, the effect of the nitro group could be evaluated by comparing its activity to analogues bearing other electron-withdrawing or hydrogen-bonding groups at the C3 position.

The table below lists examples of drugs containing a pyrazole scaffold, illustrating how different substitution patterns lead to diverse pharmacological activities.

Drug NameKey SubstituentsTherapeutic Use
CelecoxibN-phenyl, trifluoromethyl, p-sulfonamidophenylAnti-inflammatory (COX-2 inhibitor)
RimonabantN-piperidinyl, p-chlorophenyl, 2,4-dichlorophenylAnti-obesity (CB1 receptor antagonist)
SildenafilN-methyl, propyl, substituted phenylsulfonylethylErectile dysfunction (PDE5 inhibitor)
FipronilN-aminophenyl, trifluoromethylsulfinyl, cyanoInsecticide (GABA receptor antagonist)

This table illustrates the versatility of the pyrazole scaffold in medicinal chemistry.

Strategic Integration into Novel Chemical Entities for Target-Oriented Synthesis

The compound this compound serves as a functionalized building block for target-oriented synthesis. The pyrazole core offers multiple sites for further chemical modification, enabling its strategic incorporation into more complex molecules designed to interact with specific biological targets.

Key reactive sites and synthetic strategies include:

N-Alkylation/Arylation: The unsubstituted nitrogen atom of the pyrazole ring can be readily alkylated or arylated, allowing for the introduction of diverse substituents to modulate solubility, metabolic stability, and target-binding affinity.

C-H Functionalization: The C4 position of the pyrazole ring is a prime site for electrophilic substitution reactions such as halogenation or nitration. researchgate.net This position can be subsequently modified through cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.

Reduction of the Nitro Group: The nitro group at the C3 position is a versatile functional handle. It can be reduced to an amino group, which can then be used in a wide array of subsequent reactions, including amide bond formation, sulfonylation, or diazotization, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Modification of Alkyl Groups: While less common, the isobutyl and methyl groups could potentially undergo functionalization, though this typically requires more forcing reaction conditions.

The integration of this pyrazole derivative into a larger molecule is guided by the desired final properties of the target compound. For instance, in medicinal chemistry, it could be linked to other pharmacophores to create hybrid molecules with dual modes of action.

Design Principles Influencing Molecular Interactions

The specific arrangement of functional groups in this compound dictates how it interacts with biological macromolecules. Understanding these principles is crucial for designing new chemical entities with desired activities.

The key molecular features and their influence on interactions are summarized below:

Structural Feature Potential Molecular Interactions Influence on Properties
Pyrazole Core Aromatic stacking (π-π interactions), hydrogen bond acceptor (pyridine-like nitrogen), hydrogen bond donor (pyrrole-like NH, if unsubstituted).Provides a stable, rigid scaffold for orienting other functional groups. Contributes to binding affinity through various non-covalent interactions.
Nitro Group (-NO2) Strong electron-withdrawing group, hydrogen bond acceptor.Modulates the electronics of the pyrazole ring, potentially enhancing binding to electron-deficient pockets. Can form strong hydrogen bonds with target residues.
Isobutyl Group Hydrophobic (van der Waals) interactions, steric bulk.Can occupy hydrophobic pockets within a target protein, increasing binding affinity. Its size and shape influence selectivity and can prevent unwanted interactions.
Methyl Group Hydrophobic interactions, minor steric influence.Contributes to hydrophobic binding and can fill small pockets. Can be used to fine-tune steric fit and metabolic stability.

The combination of a hydrophobic isobutyl group, an electron-withdrawing nitro group, and a versatile pyrazole core allows for a multi-faceted interaction profile with target enzymes or receptors. The steric bulk of the isobutyl group at the N1 position can significantly influence the orientation of the molecule within a binding site compared to smaller substituents.

Agrochemical Compound Design and Synthetic Intermediacy

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, including insecticides, herbicides, and fungicides. researchgate.net The specific substitution pattern of this compound makes it a promising intermediate for the synthesis of new, potentially more effective, agricultural products.

Application in the Synthesis of Agriculturally Relevant Compounds

While direct applications of this compound in commercial agrochemicals are not documented, its structure is analogous to precursors used in the synthesis of known active ingredients. Phenylpyrazole insecticides, for example, are a major class of agrochemicals, and the pyrazole core is the key pharmacophore. researchgate.net

This compound can serve as a key intermediate in multi-step synthetic routes. For example, the reduction of the nitro group to an amine would yield 1-isobutyl-5-methyl-1H-pyrazol-3-amine. This amine is a critical precursor for creating more complex structures, such as:

Pyrazole Amides: Acylation of the resulting amine with various carboxylic acids is a common strategy to produce compounds with insecticidal or fungicidal activity. Structure-activity relationship studies have shown that the nature of the acyl group is critical for biological activity. mdpi.com

Urea and Thiourea Derivatives: Reaction of the amine with isocyanates or isothiocyanates can generate pyrazole ureas, a class of compounds known for herbicidal properties.

The isobutyl and methyl groups on the pyrazole ring would influence the lipophilicity and metabolic stability of the final agrochemical product, which are key parameters for its efficacy and environmental fate.

Structural Modification for Optimized Chemical Properties

To optimize the performance of a potential agrochemical, the structure of this compound can be systematically modified. The goal of these modifications is to enhance biological activity, improve selectivity, and optimize physicochemical properties such as solubility and stability.

Modification Site Potential Modification Objective and Potential Outcome
C4-Position Halogenation (e.g., -Cl, -Br), cyanation (-CN), or addition of small alkyl groups.Fine-tune the electronic properties of the ring, potentially increasing intrinsic activity. A halogen at this position can also serve as a handle for further synthetic elaboration.
Nitro Group (-NO2) Reduction to an amine (-NH2) followed by derivatization (e.g., amidation, sulfonylation).Introduce a wide range of functional groups to probe interactions with the target site and improve physical properties. This is a key step in transforming the intermediate into a final active ingredient.
Isobutyl Group Replacement with other alkyl chains (e.g., isopropyl, cyclopropyl, tert-butyl) or fluoroalkyl groups.Modulate lipophilicity, metabolic stability, and steric fit. Fluorination can block sites of metabolism and enhance binding affinity. frontiersin.org
Methyl Group (-CH3) Replacement with other small alkyl groups or a trifluoromethyl (-CF3) group.The trifluoromethyl group is a common substituent in agrochemicals that can enhance metabolic stability and binding affinity due to its electronic and lipophilic properties. mdpi.com

Through iterative synthesis and biological testing of these modified analogs, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the rational design of new compounds with optimized properties for specific agricultural applications. researchgate.net

Emerging Research Directions and Future Outlook for 1 Isobutyl 5 Methyl 3 Nitro 1h Pyrazole Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to substituted pyrazoles is a cornerstone of modern organic chemistry. For 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole, future research is anticipated to move beyond traditional condensation reactions, focusing on innovative and sustainable approaches.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry. The application of MAOS to the synthesis of alkyl- and nitro-substituted pyrazoles could offer a more efficient pathway to this compound.

Another area of exploration is the use of ultrasound irradiation . Sonochemistry can promote reactions by creating localized high-pressure and high-temperature zones, leading to enhanced reaction rates and yields. Investigating the sonochemical synthesis of this compound could provide a valuable alternative to conventional heating methods.

Furthermore, the development of novel catalytic systems is a key research direction. The use of heterogeneous catalysts, such as nano-ZnO, has been reported for the synthesis of other pyrazole (B372694) derivatives. Exploring the efficacy of such recyclable and eco-friendly catalysts for the specific synthesis of this compound could lead to more sustainable and economically viable production methods. The use of bio-based catalysts like taurine (B1682933) in aqueous media also represents a green alternative that warrants investigation.

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, improved yields, solvent-free conditions
Ultrasound IrradiationEnhanced reaction rates, alternative energy source
Novel Catalytic SystemsUse of recyclable, eco-friendly catalysts, improved sustainability

Application of Advanced Analytical and Computational Techniques for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Future research will undoubtedly leverage a suite of advanced analytical and computational tools to gain deeper insights into this molecule.

Advanced Spectroscopic and Crystallographic Techniques will play a pivotal role. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are fundamental for characterization, more advanced methods will provide a more nuanced understanding. Multinuclear NMR, including ¹⁴N and ¹⁵N NMR, can offer direct insights into the electronic environment of the nitrogen atoms within the pyrazole ring and the nitro group. Single-crystal X-ray diffraction will be invaluable for unequivocally determining the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry , particularly Density Functional Theory (DFT), is poised to become an indispensable tool. Quantum chemical calculations can be employed to:

Predict the molecular geometry and compare it with experimental data.

Analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to understand its reactivity and kinetic stability.

Calculate spectroscopic properties (NMR, IR) to aid in the interpretation of experimental data.

Investigate reaction mechanisms and predict the feasibility of novel transformations.

By combining experimental data with computational models, researchers can build a comprehensive profile of this compound, paving the way for a more rational design of its applications.

TechniqueInformation Gained
Multinuclear NMR (¹⁴N, ¹⁵N)Electronic environment of nitrogen atoms
Single-Crystal X-ray Diffraction3D molecular structure, intermolecular interactions
Density Functional Theory (DFT)Molecular geometry, electronic structure, reactivity indices

Innovative Interdisciplinary Applications in Chemical Science

While the specific applications of this compound are not yet extensively documented, the broader class of substituted pyrazoles has found utility in various interdisciplinary fields. Future research is expected to explore the potential of this compound in materials science and catalysis.

In materials science , the presence of the pyrazole ring and the nitro group suggests potential for interesting optical and electronic properties. Some pyrazole derivatives are known to exhibit fluorescence and luminescence. Investigations into the photophysical properties of this compound could reveal its potential for use in organic light-emitting diodes (OLEDs), chemical sensors, or as a component in novel photoactive materials.

In the field of catalysis , pyrazole derivatives are well-established as versatile ligands for a variety of metal catalysts. The nitrogen atoms of the pyrazole ring can coordinate with metal ions, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. Research into the coordination chemistry of this compound with transition metals could lead to the development of novel catalysts for a range of organic transformations, such as oxidation or hydrogenation reactions. The electron-withdrawing nature of the nitro group could significantly influence the catalytic activity of its metal complexes.

Unexplored Reactivity Patterns and Transformation Potentials

The reactivity of this compound is largely an open field of investigation. The interplay between the isobutyl, methyl, and nitro substituents on the pyrazole core presents a unique chemical landscape for exploration.

Future research will likely focus on the functionalization of the pyrazole ring . While the ring is generally aromatic, the presence of the nitro group can influence its susceptibility to electrophilic and nucleophilic attack. Studies on C-H activation could provide pathways to introduce new functional groups at the C4 position, further diversifying the molecular architecture.

The transformation of the nitro group itself is another area ripe for exploration. Reduction of the nitro group to an amino group would yield 1-isobutyl-5-methyl-1H-pyrazol-3-amine, a potentially valuable building block for the synthesis of more complex heterocyclic systems or for the development of compounds with biological activity. The reactivity of this resulting amino group could then be further exploited.

A deeper understanding of the fundamental reactivity of this compound will be crucial for unlocking its full potential as a versatile building block in organic synthesis.

Q & A

Q. What are the recommended synthetic routes for 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of nitro-substituted pyrazoles typically involves cyclocondensation of hydrazines with diketones or via functionalization of preformed pyrazole cores. For example, nitration can be achieved using acetyl nitrate (prepared from nitric acid and acetic anhydride) under controlled temperatures (0–5°C) to avoid over-nitration . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group incorporation .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted pyrazoles .
  • Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions during nitro-group introduction .

Table 1 : Comparison of Synthetic Conditions for Nitropyrazole Derivatives

MethodReagents/ConditionsYield (%)Reference
Direct nitrationAcetyl nitrate, 0–5°C65–78
Suzuki couplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C72–85

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to identify substituent patterns. For nitro groups, deshielding effects result in downfield shifts (~8.5–9.0 ppm for aromatic protons) .
  • IR Spectroscopy : Nitro groups exhibit strong asymmetric stretching vibrations at ~1520 cm⁻¹ and symmetric stretches at ~1350 cm⁻¹ .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve nitro-pyrazole derivatives effectively .

Table 2 : Representative Spectral Data for Nitropyrazole Derivatives

Compound¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid7.2–8.1 (m, Ar-H), 5.1 (s, CH₂)1525 (NO₂), 1700 (C=O)389 [M+H]⁺

Q. How does the solubility and stability of this compound vary under different experimental conditions?

  • Methodological Answer :
  • Solubility : Nitro-pyrazoles are sparingly soluble in water but dissolve in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced using co-solvents (e.g., ethanol:water 1:1) .
  • Stability : Nitro groups confer thermal instability. Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to bases, which may hydrolyze the nitro group .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for nitro-substituted pyrazoles?

  • Methodological Answer :
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., nitro vs. methyl group positioning) by providing unambiguous bond lengths and angles .
  • Dynamic NMR : Detects tautomeric equilibria in solution (e.g., nitro-group rotation barriers) by variable-temperature experiments .
  • DFT calculations : Predict chemical shifts and compare with experimental data to validate structural assignments .

Q. How do steric effects from the isobutyl and nitro groups influence regioselectivity in further functionalization reactions?

  • Methodological Answer :
  • Electrophilic substitution : The nitro group directs incoming electrophiles to the 4-position due to its strong electron-withdrawing effect, while the isobutyl group sterically hinders the 5-position.
  • Cross-coupling reactions : Use bulky ligands (e.g., PtBu₃) to mitigate steric hindrance during Suzuki couplings .
  • Case Study : In 3-nitro-5-methylpyrazole derivatives, bromination occurs exclusively at the 4-position despite methyl group presence, as shown in X-ray structures .

Q. What methodological considerations are critical when evaluating the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Enzyme selection : Prioritize nitroreductases or cytochrome P450 isoforms, which interact with nitro-aromatic moieties .
  • Assay design : Use NADPH-coupled assays to monitor nitro-group reduction kinetics. Include control experiments with known inhibitors (e.g., dicoumarol) .
  • Data interpretation : Account for false positives caused by nitro-group redox cycling; confirm results via LC-MS metabolite profiling .

Q. How can synthetic byproducts be identified and minimized during the preparation of this compound?

  • Methodological Answer :
  • Byproduct analysis : Use HPLC-DAD to detect nitro-group reduction products (e.g., amino-pyrazoles) or dimerization byproducts .
  • Process optimization :
  • Reduce reaction time to minimize over-nitration.
  • Introduce scavengers (e.g., silica gel) to trap reactive intermediates .

Table 3 : Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
1-Isobutyl-5-methyl-1H-pyrazoleOver-reduction of nitro groupUse milder reducing agents (e.g., SnCl₂/HCl)
Di-nitrated derivativesExcess nitrating agentControl nitric acid stoichiometry

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